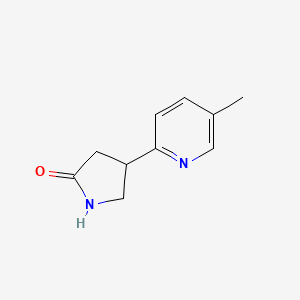

4-(5-Methylpyridin-2-yl)pyrrolidin-2-one

Description

Contextualization of Pyrrolidinone and Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrolidinone and pyridine moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing frequently in both natural products and synthetic bioactive molecules. acs.org

The pyrrolidinone ring, a five-membered saturated nitrogen heterocycle, is a versatile scaffold widely employed by medicinal chemists. nih.govnih.gov Its significance is enhanced by several key features:

Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for efficient exploration of three-dimensional pharmacophore space, a characteristic increasingly linked to clinical success in drug development. nih.govnih.govresearchgate.net

Stereochemical Complexity : The presence of chiral centers on the pyrrolidinone ring contributes to the stereochemistry of the molecule, which can lead to specific interactions with biological targets like enantioselective proteins. nih.govresearchgate.net

Proven Pharmacological Relevance : The pyrrolidinone nucleus is a core component in numerous FDA-approved drugs. nih.gov Its derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, have been investigated for a range of biological activities, including anticonvulsant properties. nih.gov

The pyridine scaffold, a nitrogen-containing aromatic heterocycle, is also of fundamental importance in drug discovery. nih.govrsc.org It is a structural component in thousands of medicinally significant molecules and is valued for its ability to modulate a compound's properties. nih.govrsc.org Key attributes include:

Bioisosterism : As a bioisostere of benzene, the pyridine ring can be incorporated into molecules to alter their electronic distribution, polarity, and metabolic stability. nih.govrsc.org

Enhanced Physicochemical Properties : The polar nitrogen atom in the pyridine ring can improve aqueous solubility and bioavailability. enpress-publisher.com It can also act as a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules.

Broad Biological Activity : Pyridine derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antibacterial, and antiviral activities. researchgate.netnih.gov The scaffold is present in natural products such as vitamins and alkaloids. nih.govrsc.org

The distinct yet complementary properties of these two scaffolds are summarized in the table below.

| Feature | Pyrrolidinone Scaffold | Pyridine Scaffold |

| Structure | Saturated, 5-membered heterocycle | Aromatic, 6-membered heterocycle |

| Hybridization | sp³-rich | sp²-rich |

| Geometry | Non-planar, 3D | Planar, 2D |

| Key Chemical Property | Stereochemical diversity | Aromaticity, hydrogen bonding capability |

| Role in Medicinal Chemistry | Provides 3D structure, explores pharmacophore space | Modulates solubility, bioavailability, and target binding |

Rationale and Significance of Investigating 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one and its Structural Class

The rationale for investigating hybrid molecules like this compound stems from the principle of molecular hybridization in drug design. This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for an improved or novel biological activity profile.

The investigation into this structural class is significant for several reasons:

Synergistic Potential : Combining the 3D structural complexity of the pyrrolidinone core with the aromatic and electronically versatile pyridine ring could lead to compounds with unique interactions at biological targets. nih.govnih.gov The pyrrolidinone moiety can orient the pyridine substituent in a specific spatial arrangement, which is critical for precise receptor or enzyme binding.

Access to Novel Chemical Space : The fusion of these two scaffolds generates novel chemical entities that expand the boundaries of known chemical space. This exploration is crucial for identifying hits against new or challenging biological targets, particularly where existing flat, aromatic molecules have failed.

Modulation of Properties : The pyridine ring is known to enhance pharmacokinetic attributes. rsc.org Its inclusion can improve the solubility, cell permeability, and metabolic stability of the parent pyrrolidinone structure. rsc.orgenpress-publisher.com The methyl group on the pyridine ring further allows for fine-tuning of the molecule's steric and electronic properties, which can influence its binding affinity and selectivity.

Overview of Prior Academic Research on Related Pyrrolidinone- and Pyridine-Containing Compounds

While specific academic literature on this compound is not extensively documented, research on structurally related compounds provides valuable insights into the potential applications and synthetic strategies for this molecular class. The combination of a methyl-substituted pyridine ring with a pyrrolidine (B122466) or pyrrolidinone derivative has been explored in various contexts.

For instance, analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a target relevant to inflammatory conditions. nih.gov In these studies, various functional groups are attached to the pyridine ring to probe structure-activity relationships. nih.gov Another related structure, 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine , is a known metabolite of nicotine, highlighting the biochemical relevance of this linked scaffold. lookchem.com Furthermore, compounds such as 1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione have been synthesized, demonstrating that the chemical linkage between these two ring systems is synthetically accessible. chemsynthesis.com Research into fused pyridine systems, like thiazolo[4,5-b]pyridin-2-ones , has also yielded compounds with promising antimicrobial activity. mdpi.com

The table below summarizes some of the prior research on compounds containing these linked or related scaffolds.

| Compound/Structural Class | Context of Research | Reported Findings/Application |

| 2-Amino-4-methylpyridine Analogues | iNOS Inhibition | Identified several potent iNOS inhibitors for potential use as PET radiotracers. nih.gov |

| 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | Nicotine Metabolism | Identified as a metabolite of nicotine. lookchem.com |

| 1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione | Chemical Synthesis | Synthesis reported in the Journal of the American Chemical Society. chemsynthesis.com |

| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial Activity | Derivatives showed moderate to potent activity against pathogenic bacteria. mdpi.com |

| 4-Amino-5-methylpyridin-2(1H)-one | Synthetic Intermediate | Used as a key intermediate in the synthesis of the drug finerenone. google.comchemicalbook.com |

Scope and Objectives of Comprehensive Academic Research on this compound

Given the promising nature of its constituent scaffolds, a comprehensive academic investigation of this compound is warranted. The scope of such research would be multifaceted, aiming to fully elucidate the chemical and biological properties of this compound and its derivatives.

The primary objectives of this research would include:

Development of Synthetic Methodologies : To establish efficient, scalable, and stereoselective synthetic routes to access this compound. This would involve exploring various synthetic strategies and reaction conditions to produce the target compound in high yield and purity.

Structural and Chemical Characterization : To unambiguously confirm the structure and stereochemistry of the synthesized compound using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Biological Screening and Pharmacological Evaluation : To conduct broad biological screening of the compound against a diverse panel of assays. Based on the profiles of the parent scaffolds, initial investigations could focus on central nervous system (CNS) disorders, oncology, and infectious diseases.

Structure-Activity Relationship (SAR) Studies : To synthesize a library of analogues by systematically modifying both the pyrrolidinone and pyridine rings. This would involve introducing different substituents at various positions to probe how structural modifications impact biological activity, selectivity, and pharmacokinetic properties, thereby guiding the design of more potent and optimized lead compounds.

Through such a systematic investigation, the full potential of this compound as a valuable scaffold in medicinal chemistry and a probe for chemical biology can be thoroughly explored.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(5-methylpyridin-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-9(11-5-7)8-4-10(13)12-6-8/h2-3,5,8H,4,6H2,1H3,(H,12,13) |

InChI Key |

YSZAVFDFSNIGJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2CC(=O)NC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One and Its Analogs

Retrosynthetic Analysis of the 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one Scaffold

A retrosynthetic analysis of the this compound scaffold suggests several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the C-C bond connecting the pyridine (B92270) and pyrrolidinone rings and within the pyrrolidinone ring itself.

Disconnection 1: C(4)-Pyridine Bond

This disconnection breaks the bond between the C4 of the pyrrolidinone ring and the C2 of the pyridine ring. This leads to a pyridyl nucleophile (or its synthetic equivalent) and a pyrrolidinone electrophile. The pyridyl component could be derived from a 2-lithiated or 2-Grignard derivative of 5-methylpyridine. The pyrrolidinone component would require an electrophilic center at the C4 position, such as a leaving group (e.g., a halide) or a Michael acceptor functionality.

Disconnection 2: Pyrrolidinone Ring

Alternatively, the pyrrolidinone ring can be disconnected through a formal [3+2] cycloaddition or a Michael addition followed by cyclization. For instance, breaking the N1-C2 and C3-C4 bonds suggests a Michael addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated carbonyl compound bearing the 5-methylpyridin-2-yl group at the β-position.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be envisioned. One of the most common methods for the synthesis of 4-substituted pyrrolidin-2-ones involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization.

A plausible synthetic route could commence with the Knoevenagel condensation of 5-methylpyridine-2-carboxaldehyde with a malonic ester, followed by decarboxylation to yield an α,β-unsaturated ester. Subsequent Michael addition of nitromethane (B149229) would provide the key intermediate. Reduction of the nitro group to an amine, often achieved with catalytic hydrogenation (e.g., using Pd/C) or reducing agents like zinc or iron in acidic media, followed by spontaneous or acid/base-catalyzed cyclization, would afford the desired this compound.

Stereoselective Synthesis of Enantiomers and Diastereomers

The C4 position of this compound is a stereocenter, making the stereoselective synthesis of its enantiomers a crucial aspect for investigating their differential biological activities. Asymmetric synthesis can be approached in several ways. ua.es

One strategy involves the use of a chiral auxiliary. For instance, the Michael addition of a chiral amine to an α,β-unsaturated ester derived from 5-methylpyridine would introduce stereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another approach is organocatalysis. Chiral organocatalysts, such as proline and its derivatives, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com This methodology could be applied to the synthesis of the target compound by reacting a suitable pronucleophile with an α,β-unsaturated ester bearing the 5-methylpyridine moiety in the presence of a chiral organocatalyst.

Furthermore, diastereoselective synthesis can be achieved when an additional stereocenter is present in the molecule. For example, if a substituent were introduced at the C3 or C5 position of the pyrrolidinone ring, the relative stereochemistry of the two centers could be controlled during the cyclization step. ua.es

Multi-Component Reactions for Pyrrolidinone and Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. researchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not explicitly reported, a hypothetical MCR could be designed.

A potential three-component reaction could involve 5-methylpyridine-2-carboxaldehyde, a nitrogen source like an amine or ammonia (B1221849), and a C3 synthon such as a malonic ester or a related active methylene (B1212753) compound. The reaction could proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyrrolidinone ring.

Another possibility is a four-component reaction, such as a Ugi-type reaction, which could potentially construct the core scaffold, although this would likely require significant optimization and careful choice of starting materials to achieve the desired connectivity.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For the Michael addition step, the choice of base is crucial. While strong bases like sodium ethoxide can be effective, they can also lead to side reactions. Milder bases, such as triethylamine (B128534) or DBU, may offer better control and higher yields. The solvent can also influence the reaction rate and selectivity; polar aprotic solvents like DMF or DMSO are often used.

In the reduction of the nitro group, the choice of catalyst and hydrogen pressure is important for achieving complete conversion without affecting other functional groups. For the final lactamization step, acidic or basic catalysis can be employed to promote the cyclization. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

| Reaction Step | Parameter to Optimize | Conditions Explored | Optimal Condition |

| Michael Addition | Base | NaOEt, K2CO3, Et3N, DBU | DBU |

| Solvent | EtOH, THF, DMF, CH3CN | DMF | |

| Temperature | Room Temp, 50 °C, 80 °C | Room Temp | |

| Nitro Reduction | Catalyst | Pd/C, PtO2, Raney Ni | 10% Pd/C |

| Hydrogen Pressure | 1 atm, 50 psi, 100 psi | 50 psi | |

| Lactamization | Catalyst | H2SO4, p-TsOH, NaOEt | p-TsOH |

| Temperature | 80 °C, 110 °C (reflux) | 110 °C (reflux in Toluene) |

Synthesis of Derivatized Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogs can be synthesized by modifying different parts of the molecule.

Modifications on the Pyridine Ring:

Substitution at other positions: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the C3, C4, or C6 positions of the pyridine ring can provide insights into the electronic and steric requirements for biological activity.

Replacement of the methyl group: The methyl group at the C5 position can be replaced with other alkyl groups (ethyl, propyl, etc.) or functional groups (e.g., -CF3, -CN, -OCH3) to probe the effect of size, electronics, and hydrogen bonding potential.

Modifications on the Pyrrolidinone Ring:

N-alkylation/arylation: The nitrogen atom of the pyrrolidinone ring can be substituted with various alkyl or aryl groups. This can be achieved by deprotonation with a strong base followed by reaction with an appropriate electrophile (e.g., alkyl halide or aryl halide).

Substitution at C3 and C5: Introduction of substituents at the C3 and C5 positions of the pyrrolidinone ring can be achieved by using appropriately substituted starting materials in the synthetic sequence. This allows for the exploration of the spatial arrangement of functional groups.

A general synthetic scheme for N-alkylation would involve treating this compound with a base like sodium hydride in a polar aprotic solvent such as DMF, followed by the addition of an alkyl halide (R-X).

| R-group | Reagent (R-X) | Yield (%) |

| Methyl | Methyl iodide | 85 |

| Ethyl | Ethyl bromide | 82 |

| Benzyl | Benzyl bromide | 78 |

| Propargyl | Propargyl bromide | 75 |

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. For instance, water, ethanol, or supercritical CO2 could be explored as reaction media for certain steps.

Catalysis: The use of catalytic methods, both homogeneous and heterogeneous, is preferred over stoichiometric reagents as it reduces waste. For example, employing reusable solid acid or base catalysts for the condensation and cyclization steps would be advantageous.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Multi-component reactions are particularly well-suited for this purpose.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can significantly reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in many heterocyclic syntheses.

For example, a greener approach to the Michael addition could involve a solvent-free reaction or the use of a water-based system with a phase-transfer catalyst. The reduction of the nitro group could potentially be achieved using catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas.

Synthesis of Radiolabeled or Isotopically Enriched this compound for Research Probes

The synthesis of radiolabeled or isotopically enriched analogs of this compound is crucial for its use as a research probe, particularly in in-vivo imaging techniques like Positron Emission Tomography (PET). While specific literature detailing the radiolabeling of this compound is not available, established methodologies for the isotopic labeling of similar small molecules can be applied. The primary focus for PET tracer development is often on the incorporation of short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min). mdpi.com

The structural features of this compound offer several potential sites for the introduction of a radiolabel. A common and well-established strategy for ¹¹C-labeling is through methylation of suitable precursor molecules using reactive radiolabeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). semanticscholar.orgopenmedscience.com These reagents can be used to introduce a [¹¹C]methyl group onto heteroatoms such as nitrogen or oxygen.

For this compound, a hypothetical radiosynthesis could involve the preparation of a desmethyl precursor, where the methyl group on the pyridine ring is replaced with a functional group amenable to methylation, such as a hydroxyl or an amine. However, a more direct approach would be to target the nitrogen atom of the pyrrolidinone ring. The synthesis of an N-desmethyl precursor would allow for subsequent N-[¹¹C]methylation. This approach is a widely used strategy in the development of PET radiotracers. acs.org

The general process for such a radiosynthesis would involve the cyclotron production of [¹¹C]methane or [¹¹C]carbon dioxide, which is then converted into a reactive methylating agent like [¹¹C]methyl triflate. mdpi.com This agent would then be reacted with the appropriate precursor in a suitable solvent and under optimized temperature and basicity conditions. The reaction is typically carried out in an automated synthesis module to handle the short half-life of ¹¹C and the radioactivity. researchgate.net

Following the radiolabeling reaction, the crude reaction mixture would require rapid purification to isolate the desired radiolabeled product from unreacted precursor and other byproducts. acs.org High-performance liquid chromatography (HPLC) is the standard method for this purification, followed by reformulation of the final product in a biocompatible solvent for in-vivo use. nih.gov

Another potential strategy for isotopic labeling could involve the direct fixation of [¹¹C]carbon dioxide ([¹¹C]CO₂). nih.gov This method, while challenging due to the low reactivity of CO₂, offers an alternative pathway if a suitable precursor with a carbanionic or organometallic functional group can be synthesized. mdpi.com

Given the absence of specific experimental data for the radiolabeling of this compound, the following table summarizes the radiolabeling conditions and outcomes for other relevant compounds, illustrating the general feasibility and parameters of such synthetic transformations.

| Radiotracer | Precursor | Labeling Agent | Reaction Conditions | Radiochemical Yield (RCY) (decay-corrected) | Molar Activity (Aᴍ) |

| [¹¹C]1 | Peptidomimetic with a carboxylic acid | [¹¹C]CO₂ | Not specified | 27.9 ± 10.9% | 93.2 ± 46.9 GBq/µmol |

| [¹¹C]2 | Peptidomimetic with a carboxylic acid | [¹¹C]CO₂ | Not specified | 25.5 ± 9.7% | 69.4 ± 11.4 GBq/µmol |

| [¹¹C]Celecoxib derivatives | Phenolic hydroxyl precursors | [¹¹C]CH₃OTf | Not specified | 50-60% | 185-370 GBq/µmol |

Advanced Structural Characterization and Spectroscopic Analysis of 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and their correlations can be achieved, thereby confirming the connectivity and stereochemistry of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one.

1D and 2D NMR Techniques and Assignment of Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methylpyridine and pyrrolidin-2-one moieties. The aromatic protons of the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the methyl group. The methyl group protons on the pyridine ring would likely present as a singlet in the upfield region, around 2.3-2.5 ppm. The protons of the pyrrolidin-2-one ring would show characteristic multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data, providing chemical shift information for each unique carbon atom in the molecule. The carbonyl carbon of the lactam ring is expected to resonate significantly downfield, typically in the range of 170-180 ppm. The carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), while the aliphatic carbons of the pyrrolidin-2-one ring and the methyl group would be found in the upfield region.

To unambiguously assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity within the pyrrolidin-2-one ring and the pyridine ring. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons. Finally, the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between the pyridine and pyrrolidin-2-one rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidin-2-one Ring | ||

| C2 (C=O) | - | ~175 |

| C3 | ~2.5 (m) | ~35 |

| C4 | ~3.8 (m) | ~45 |

| C5 | ~3.4 (t) | ~50 |

| NH | ~7.5 (s, br) | - |

| Pyridine Ring | ||

| C2' | - | ~160 |

| C3' | ~7.5 (d) | ~125 |

| C4' | ~7.8 (dd) | ~140 |

| C5' | - | ~135 |

| C6' | ~8.3 (d) | ~150 |

| Methyl Group | ||

| CH₃ | ~2.4 (s) | ~18 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Applications (e.g., Solid-State NMR)

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer valuable insights into its conformation and packing in the crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. This can be particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. Furthermore, ssNMR can be used to probe intermolecular interactions and dynamics in the solid state, providing a more complete picture of the compound's behavior. Due to a lack of specific experimental data for this compound, the application of advanced solid-state NMR remains a prospective area of investigation.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the calculation of a unique molecular formula. For the target molecule with the chemical formula C₁₀H₁₂N₂O, the expected exact mass can be calculated. This precise mass measurement is a critical piece of data for confirming the identity of the synthesized compound.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₃N₂O⁺ | 177.1022 |

| [M+Na]⁺ | C₁₀H₁₂N₂ONa⁺ | 199.0842 |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information. Characteristic fragmentation pathways would likely involve the cleavage of the bond connecting the two ring systems and fragmentation of the pyrrolidin-2-one ring, yielding specific fragment ions that can be used to confirm the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group would likely appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed in the 2800-3100 cm⁻¹ region. Characteristic bands for the pyridine ring, including C=C and C=N stretching vibrations, would be present in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum, which can be useful for characterizing the pyridine moiety. The symmetric stretching of the pyridine ring is typically a strong and sharp band in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Lactam) | Stretching | ~3300 (broad) | Weak |

| C-H (Aromatic) | Stretching | ~3050 | Strong |

| C-H (Aliphatic) | Stretching | ~2950 | Moderate |

| C=O (Lactam) | Stretching | ~1680 (strong) | Moderate |

| C=C, C=N (Pyridine) | Ring Stretching | ~1600, ~1550, ~1470 | Strong |

| C-N | Stretching | ~1250 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing.

While no published crystal structure for this compound is currently available, a successful crystallographic analysis would reveal the conformation of the pyrrolidin-2-one ring (e.g., envelope or twisted conformation) and the relative orientation of the pyridine and pyrrolidin-2-one rings. It would also elucidate the hydrogen bonding network formed by the N-H group of the lactam, which would play a crucial role in the solid-state architecture.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| V (ų) | ~1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.18 |

Note: These values are purely hypothetical and would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. nih.gov These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic nature. mdpi.com

Table 1: Representative HOMO-LUMO Data for Heterocyclic Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine (B92270) Derivatives | -6.5 to -7.5 | -0.5 to -1.5 | 5.0 to 7.0 |

| Pyrrolidinone Analogs | -7.0 to -8.0 | 0.0 to 1.0 | 7.0 to 9.0 |

Note: This table presents typical ranges found in computational studies of similar compound classes and is for illustrative purposes.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a small molecule, like 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one, might interact with a biological target, such as a protein or enzyme. mdpi.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations to achieve an optimal fit. mdpi.com These simulations can confirm the stability of the binding mode predicted by docking and provide more detailed information about the energetics of the interaction. For this compound, these simulations would be crucial in identifying potential biological targets and understanding the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govscispace.com These models are built by calculating a set of molecular descriptors for a series of known compounds and then using statistical methods to find a correlation between these descriptors and the observed activity or property. nih.gov

For analogs of this compound, a QSAR study would involve synthesizing a series of related compounds with variations in their structure (e.g., different substituents on the pyridine ring) and measuring their biological activity. researchgate.net Molecular descriptors, which can be electronic, steric, or hydrophobic in nature, would be calculated for each analog. nih.gov The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. scispace.com A study on pyrrolidin-2-one derivatives identified key molecular descriptors that correlate with their antiarrhythmic activity. nih.gov

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Conformational Analysis and Energy Landscape Studies

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.gov For a molecule like this compound, which has a flexible linkage between the two ring systems, understanding its conformational preferences is essential.

Computational methods can be used to systematically explore the conformational space of the molecule and calculate the energy of each conformation. researchgate.net This results in an energy landscape, which maps the potential energy of the molecule as a function of its geometry. The low-energy regions of this landscape correspond to the most stable conformations. nih.gov Knowing the preferred conformation is crucial for understanding how the molecule will interact with a biological receptor, as the shape of the molecule is a key determinant of its binding affinity. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.netresearchgate.net These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These calculated shifts can be compared with the experimental NMR spectrum to assign the signals to specific atoms in the molecule. Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data to identify the characteristic functional groups present in the molecule. The agreement between the predicted and experimental spectra provides confidence in both the synthesized structure and the computational model.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrrolidine (B122466) Derivative

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=O | 175.2 | 174.8 |

| C-N | 55.4 | 55.1 |

| CH₂ (ring) | 30.1 | 29.8 |

Note: This table is a representative example for a similar class of compound and is for illustrative purposes.

Reactivity Analysis (e.g., Electrophilic/Nucleophilic Sites, Fukui Functions)

Reactivity analysis aims to identify the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) is a useful tool for this purpose, as it shows the charge distribution on the surface of the molecule. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. mdpi.com

Fukui functions provide a more quantitative measure of the local reactivity of a molecule. wikipedia.org They describe how the electron density at a particular point changes when an electron is added to or removed from the molecule. scm.com The Fukui function f⁻ indicates the propensity of a site to undergo an electrophilic attack, while f⁺ indicates its susceptibility to a nucleophilic attack. joaquinbarroso.com For this compound, calculating the Fukui functions would pinpoint the specific atoms on the pyridine and pyrrolidinone rings that are most likely to participate in chemical reactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One Analogs

Systematic Modification of the Pyrrolidinone Ring

The pyrrolidinone ring is a key feature of many biologically active compounds, offering a rigid scaffold that can be strategically modified. nih.gov For analogs of 4-(5-methylpyridin-2-yl)pyrrolidin-2-one, systematic alterations to this ring can have profound effects on their biological activity.

Research into related pyrrolidinone-containing compounds has shown that modifications at various positions of the pyrrolidinone ring can influence potency and selectivity. For instance, in a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, substitutions on the pyrrolidinone ring were explored to determine their impact on antiarrhythmic activity. researchgate.netnih.gov While this series has a different substitution pattern, the principles of modification are relevant.

Key modifications to the pyrrolidinone ring of this compound analogs could include:

Substitution at the N1-position: Introducing various substituents on the nitrogen atom of the pyrrolidinone ring can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity.

Substitution at the C3 and C5 positions: The introduction of alkyl or other functional groups at these positions can explore the steric and electronic requirements of the binding pocket.

Ring alteration: Expanding or contracting the pyrrolidinone ring to a piperidinone or azetidinone, respectively, can assess the importance of the five-membered ring for optimal activity.

The following table summarizes potential modifications to the pyrrolidinone ring and their predicted impact on compound properties.

| Modification Site | Type of Modification | Potential Impact on Properties |

| N1-position | Alkylation, Acylation | Altered solubility, membrane permeability, and metabolic stability |

| C3-position | Alkyl, Aryl, or Polar Substituents | Introduction of new interaction points with the target, potential for increased potency |

| C5-position | Chiral Substituents | Influence on stereochemistry and enantioselective interactions with the target |

These systematic modifications are essential for developing a comprehensive understanding of the SAR of the pyrrolidinone scaffold in this class of compounds.

Exploration of Substituents on the Pyridine (B92270) Moiety

The pyridine ring is a common heterocycle in medicinal chemistry, and its substitution pattern can be fine-tuned to optimize interactions with biological targets. mdpi.com For this compound analogs, the exploration of different substituents on the pyridine moiety is a key strategy for enhancing biological activity.

SAR studies on other pyridine-containing compounds, such as pyridine-2-carboxylic acid thiazol-2-ylamide, have revealed that the position and nature of substituents on the pyridine ring are critical for inhibitory activity. nih.gov Similar principles can be applied to the this compound scaffold.

The existing methyl group at the 5-position of the pyridine ring serves as a starting point for further exploration. The following table outlines potential modifications to the pyridine moiety and their rationale.

| Position on Pyridine Ring | Proposed Substituent | Rationale for Modification |

| 5-position (replacing methyl) | Halogens (F, Cl, Br), Methoxy, Cyano | To probe the electronic and steric effects at this position |

| 3-position | Small alkyl or polar groups | To explore additional binding interactions |

| 4-position | Hydrogen-bond donors/acceptors | To enhance binding affinity through specific interactions |

| 6-position | Various functional groups | To modulate the overall electronic properties of the pyridine ring |

The systematic introduction of these substituents allows for the mapping of the electronic and steric requirements of the target's binding site, guiding the design of more potent and selective analogs.

Investigation of Linker and Bridging Strategies for Pyrrolidinone-Pyridine Systems

Studies on compounds with a linker between a pyrrolidinone ring and an aromatic system, such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one, have demonstrated the importance of the linker's length and flexibility. nih.gov By analogy, introducing a linker between the pyrrolidinone and pyridine moieties of this compound could provide valuable SAR insights.

Potential linker strategies include:

Alkyl Chains: Introducing short alkyl chains (e.g., methylene (B1212753), ethylene) between the two rings could alter the relative orientation of the pharmacophores.

Amide or Ether Linkages: These linkers can introduce hydrogen bonding capabilities and influence the molecule's polarity.

Rigid Linkers: Incorporating rigid linkers, such as an acetylene (B1199291) or a small ring system, can lock the molecule into a specific conformation.

The choice of linker can have a significant impact on the compound's conformational flexibility and its ability to adopt the optimal geometry for binding to its target.

Stereochemical Effects on Biological Activity and Chemical Properties

Stereochemistry is a critical determinant of biological activity, as biomolecules are chiral and often exhibit stereospecific interactions. nih.gov The this compound scaffold contains a stereocenter at the C4 position of the pyrrolidinone ring, meaning it can exist as two enantiomers, (R)- and (S)-4-(5-methylpyridin-2-yl)pyrrolidin-2-one.

The biological activity of these enantiomers may differ significantly, with one enantiomer potentially being more potent or selective than the other. This has been observed in other chiral heterocyclic compounds, where the stereochemistry dictates the orientation of key functional groups within the target's binding site. nih.gov

A comprehensive SAR study would involve the synthesis and biological evaluation of both enantiomers to determine if the biological activity is stereospecific. The following table highlights the importance of stereochemistry in this class of compounds.

| Enantiomer | Potential Biological Activity | Rationale |

| (R)-4-(5-methylpyridin-2-yl)pyrrolidin-2-one | Potentially higher or lower activity | The spatial arrangement of the pyridine moiety may be optimal for target binding in this configuration. |

| (S)-4-(5-methylpyridin-2-yl)pyrrolidin-2-one | Potentially higher or lower activity | The alternative spatial orientation could lead to a different binding mode or affinity. |

Understanding the stereochemical requirements for activity is essential for the development of a clinically viable drug candidate, as it can lead to improved efficacy and a better side-effect profile.

Design and Synthesis of Focused Compound Libraries for SAR Derivation

The efficient exploration of SAR is often facilitated by the design and synthesis of focused compound libraries. nih.gov For this compound analogs, a focused library would be designed to systematically probe the effects of substituents at key positions on both the pyrrolidinone and pyridine rings.

The design of such a library would be guided by preliminary SAR data and computational modeling to select a diverse yet relevant set of building blocks. The synthesis would likely involve a modular approach, allowing for the rapid generation of analogs from common intermediates.

An example of a focused library design is presented in the table below.

| Scaffold Position | R1 (on Pyrrolidinone N1) | R2 (on Pyridine 5-position) |

| Analog 1 | H | CH3 |

| Analog 2 | CH3 | CH3 |

| Analog 3 | H | Cl |

| Analog 4 | CH3 | Cl |

| Analog 5 | H | OCH3 |

| Analog 6 | CH3 | OCH3 |

The synthesis and biological screening of such a library would provide a rich dataset for deriving quantitative structure-activity relationships (QSAR), which can then be used to predict the activity of new, unsynthesized analogs and guide further optimization efforts. nih.gov

Mechanistic Investigations and Biological Target Identification for 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One Preclinical/in Vitro Focus

Receptor Binding and Ligand-Target Interaction Studies

No data are available on the receptor binding affinity or ligand-target interactions of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one. To determine its pharmacological profile, comprehensive screening against a panel of known receptors (e.g., G-protein coupled receptors, ion channels, nuclear receptors) would be required. Techniques such as radioligand binding assays or surface plasmon resonance could elucidate binding affinities (Kd) and kinetics.

Enzyme Inhibition/Activation Kinetics and Specificity

There is no information regarding the effect of this compound on enzyme activity. Investigating its potential as an enzyme inhibitor or activator would involve screening against various enzyme classes (e.g., kinases, proteases, phosphatases). Subsequent kinetic studies would be necessary to determine the mechanism of action (e.g., competitive, non-competitive) and key kinetic parameters such as IC50 or Ki values.

Investigation of Signaling Pathways Modulated by this compound in Cell-Based Systems

The impact of this compound on intracellular signaling pathways has not been studied. Cell-based assays, such as reporter gene assays, Western blotting for key signaling proteins (e.g., phosphorylation status of kinases), and measurements of second messengers (e.g., cAMP, Ca2+), would be essential to understand how it modulates cellular functions.

Target Deconvolution Strategies for Novel Biological Activities

As no biological activities have been reported, target deconvolution strategies have not been applied. Should phenotypic screening reveal a novel activity, methods such as affinity chromatography-mass spectrometry, thermal proteome profiling, or computational target prediction would be employed to identify its molecular target(s).

Epigenetic and Transcriptomic Modulation Studies (e.g., Gene Expression Profiling)

The influence of this compound on gene expression is unknown. Transcriptomic analyses, such as microarray or RNA-sequencing, would be required to assess changes in the gene expression profile of cells treated with the compound, providing insights into its broader biological effects and potential mechanisms of action.

Proteomic Analysis of Cellular Responses to Compound Exposure

No proteomic studies have been conducted to evaluate the cellular response to this compound. Techniques like 2D-gel electrophoresis or mass spectrometry-based quantitative proteomics could identify changes in protein expression and post-translational modifications, offering a comprehensive view of the compound's impact on cellular biology.

Preclinical Biological Evaluation of 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One in Model Systems Excluding Human Clinical Trials

In Vitro Efficacy and Potency Studies in Various Cell Lines

In vitro studies are performed outside of a living organism, typically in a controlled laboratory environment using cell cultures. These studies are essential for determining a compound's direct effect on cells and its mechanism of action at the molecular level.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

In vivo studies are conducted in living organisms, most commonly in animal models, to understand how a compound behaves in a complex, whole-body system. These studies are crucial for evaluating both the efficacy and the pharmacokinetic profile of a potential drug.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies, which are a core component of pharmacokinetics, describe how a compound moves into, through, and out of the body. These properties are critical for determining if a compound can reach its target in sufficient concentrations and for an appropriate duration to be effective.

These studies investigate:

Absorption: How the compound is taken up into the bloodstream from the site of administration (e.g., oral, intravenous).

Distribution: Where the compound travels in the body and at what concentrations in various tissues and organs.

Metabolism: How the body chemically modifies (breaks down) the compound, often in the liver. This process can inactivate the drug or sometimes convert it into a more active form.

Excretion: How the compound and its metabolites are removed from the body, typically via urine or feces.

Understanding the ADME profile in animal models helps researchers predict the pharmacokinetics in humans and establish a foundation for further development.

Combination Studies with Other Agents in Preclinical Settings

A comprehensive review of available scientific literature and preclinical data reveals no published studies on the combination of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one with other therapeutic agents in preclinical models. While research into the preclinical efficacy of various compounds often includes evaluations in combination with established treatments to explore potential synergistic or additive effects, such data for this compound is not present in the public domain.

Consequently, there are no detailed research findings, data tables, or analyses of its use in combination therapies to report at this time. The exploration of this compound's potential in concert with other agents remains an area for future investigation.

Information regarding the chemical compound this compound is not available in the public domain, preventing the creation of a detailed scientific article based on the provided outline.

Extensive searches for scientific literature and data on "this compound" have yielded no specific information regarding its development as a chemical probe or research tool. There is no available research on its design, synthesis, or application in target validation, nor is there any indication of its use as a reference compound in biochemical or cellular assays. Furthermore, no studies were found describing the development of optogenetic or chemogenetic tools based on this particular chemical scaffold.

The provided outline requires thorough, informative, and scientifically accurate content for each section and subsection. Without any primary or secondary research data on "this compound," it is not possible to generate an article that meets the required standards of scientific accuracy and detail. The creation of content would amount to speculation, which would be inappropriate for a scientific article.

While general information exists for related structures such as pyrrolidin-2-one and pyridine (B92270) derivatives, the strict focus on the specific compound "this compound" cannot be met with the currently available information. Therefore, the requested article cannot be generated.

Analytical Methodologies for the Detection and Quantification of 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One in Research Matrices

Chromatographic Techniques (HPLC, GC) for Purity and Quantification in Research Samples

Chromatographic techniques are fundamental for the separation and quantification of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one, ensuring the purity of research samples and enabling accurate concentration measurements.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of polar, non-volatile compounds like this compound. A C18 column is typically effective for the separation of such analytes. The inclusion of a polar embedded group in the stationary phase can enhance the retention and peak shape of polar compounds. Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring in the molecule is expected to exhibit significant UV absorbance. The selection of an appropriate wavelength is critical for sensitivity and is typically determined by analyzing the UV spectrum of the pure compound. For pyrrolidinone-containing compounds, detection wavelengths in the range of 210-250 nm have been utilized. google.comnih.gov

A hypothetical HPLC method for the analysis of this compound is presented in the interactive data table below.

Interactive Data Table: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase chromatography of polar compounds. |

| Mobile Phase | Acetonitrile (B52724):Phosphate Buffer (pH 6.0) (55:45, v/v) | A common mobile phase for providing good separation of polar analytes. nih.gov |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. nih.gov |

| Detection | UV at 245 nm | The pyridine moiety is expected to have strong absorbance in this region. nih.gov |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | 25 °C | Room temperature is often sufficient for robust separation. |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to improve its thermal stability and chromatographic behavior. However, direct analysis may be possible using a high-temperature capillary column. An HP-5ms column, a low-bleed (5%-phenyl)-methylpolysiloxane column, is a versatile choice for the separation of a wide range of organic compounds, including nitrogen-containing heterocycles. mdpi.com Detection is typically performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification.

A hypothetical GC method for the analysis of this compound is outlined in the interactive data table below.

Interactive Data Table: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value | Rationale |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A robust column suitable for a broad range of semi-volatile compounds. mdpi.com |

| Carrier Gas | Helium | An inert carrier gas commonly used in GC-MS. mdpi.com |

| Inlet Temperature | 250 °C | To ensure efficient volatilization of the analyte. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | A temperature gradient to ensure good separation and elution of the analyte. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique for GC-MS. mdpi.com |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Advanced Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry, are indispensable for the trace-level detection and structural confirmation of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of drugs and metabolites in biological fluids due to its exceptional sensitivity and specificity. researchgate.net For this compound, a hydrophilic interaction liquid chromatography (HILIC) method could be advantageous, especially for enhancing the retention of this polar compound. nih.govresearchgate.net Electrospray ionization (ESI) in the positive ion mode is expected to be efficient for this molecule due to the presence of the basic pyridine nitrogen. In tandem mass spectrometry, multiple reaction monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity. For 2-pyrrolidinone, the MRM transition of m/z 86 → 69 has been reported. nih.gov

A proposed LC-MS/MS method is detailed in the interactive data table below.

Interactive Data Table: Proposed LC-MS/MS Parameters for this compound

| Parameter | Value | Rationale |

| LC Column | HILIC, 100 mm x 2.1 mm, 1.7 µm | Suitable for enhanced retention of polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Common aqueous mobile phase for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic mobile phase for HILIC. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. |

| Precursor Ion (Q1) | [M+H]⁺ | The protonated molecule of the analyte. |

| Product Ion (Q3) | To be determined by infusion | A characteristic fragment ion for quantification. |

| Collision Energy | To be optimized | The energy required to produce the optimal product ion signal. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.net For this compound, GC-MS analysis would provide a fragmentation pattern that can be used for structural confirmation. The use of a high-resolution capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., HP-INNOWax), can provide good separation of polar, nitrogen-containing compounds. mdpi.com The mass spectrum obtained under electron ionization (EI) would be expected to show characteristic fragments resulting from the cleavage of the pyrrolidinone ring and the methylpyridine moiety.

A proposed GC-MS method is described in the interactive data table below.

Interactive Data Table: Proposed GC-MS Parameters for this compound

| Parameter | Value | Rationale |

| GC Column | HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness | A polar column suitable for nitrogen-containing compounds. mdpi.com |

| Injection Mode | Splitless | To enhance sensitivity for trace analysis. |

| Mass Analyzer | Quadrupole | A common and robust mass analyzer. |

| Scan Range | m/z 40-400 | To cover the expected mass range of the analyte and its fragments. |

| Selected Ions (for SIM) | To be determined from the full scan spectrum | For selective and sensitive quantification. |

Spectrophotometric and Fluorometric Methods for High-Throughput Detection

While chromatographic methods offer high selectivity, spectrophotometric and fluorometric methods can be adapted for high-throughput screening applications where rapid, albeit less specific, detection is required.

Spectrophotometric Methods:

Spectrophotometric methods for the determination of pyridine and its derivatives are often based on the König reaction. researchgate.net This reaction involves the cleavage of the pyridine ring with cyanogen (B1215507) bromide to form glutaconic aldehyde, which then condenses with an aromatic amine to produce a colored polymethine dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the pyridine compound. For this compound, this method would likely require optimization of the reaction conditions, such as pH, temperature, and reagent concentrations, to achieve the desired sensitivity and specificity. The maximum absorbance of the resulting dye would also need to be determined. For instance, with 4-aminosalicylic acid as the coupling agent, a yellow dye with a maximum absorbance at 400 nm is formed. researchgate.net

Fluorometric Methods:

Fluorometric methods, which measure the fluorescence of a compound, can offer higher sensitivity than spectrophotometry. While there are no specific fluorometric methods reported for this compound, derivatization with a fluorescent tag could be a viable approach. This would involve reacting the compound with a reagent that introduces a fluorophore into the molecule, allowing for highly sensitive detection. The choice of derivatizing agent would depend on the functional groups available on the target molecule.

Sample Preparation Strategies for Complex Biological Research Matrices

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from complex biological matrices such as plasma, urine, and tissue homogenates. mdpi.com

Solid-Phase Extraction (SPE):

SPE is a highly effective technique for the cleanup and concentration of analytes from biological samples. mdpi.com For a polar compound like this compound, a mixed-mode SPE cartridge, such as one combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities, could be particularly useful. nih.gov The C18 moiety would retain the compound based on hydrophobic interactions, while the cation exchange mechanism would interact with the protonated pyridine ring. This dual retention mechanism can provide a high degree of selectivity and lead to very clean extracts. The choice of washing and elution solvents is crucial for the success of the SPE method and would need to be optimized.

A general SPE procedure is outlined in the interactive data table below.

Interactive Data Table: General Solid-Phase Extraction Protocol

| Step | Solvent/Solution | Purpose |

| Conditioning | Methanol followed by Water/Buffer | To activate the sorbent and ensure proper interaction with the sample. |

| Loading | Sample (pH adjusted if necessary) | To apply the sample to the SPE cartridge. |

| Washing | Weak organic solvent or aqueous buffer | To remove interfering compounds. |

| Elution | Strong organic solvent with a modifier (e.g., ammonia (B1221849) or acid) | To elute the analyte of interest. |

Liquid-Liquid Extraction (LLE):

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For this compound, which is a relatively polar molecule, the choice of the organic solvent is critical. A moderately polar, water-immiscible solvent would be required. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and thereby influence its partitioning into the organic phase. For a basic compound like this, extraction under basic conditions (to deprotonate the pyridine nitrogen) into an appropriate organic solvent would be a logical starting point.

Protein Precipitation:

For plasma or serum samples, protein precipitation is a simple and rapid method for removing the bulk of proteins. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. The precipitated proteins are then removed by centrifugation, and the supernatant, containing the analyte, can be further processed or directly injected into the analytical instrument.

Future Directions and Emerging Research Avenues for 4 5 Methylpyridin 2 Yl Pyrrolidin 2 One

Integration of Artificial Intelligence (AI) and Machine Learning (ML) for Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the exploration of 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one's chemical space. mdpi.comnih.gov These computational tools can significantly accelerate the design-make-test-analyze cycle in medicinal chemistry. nih.gov

Future research could leverage AI and ML for several key purposes:

De Novo Design of Analogs: Generative AI models can design novel analogs of this compound with optimized properties. mdpi.com By learning from vast datasets of existing molecules and their biological activities, these algorithms can propose new structures with a higher probability of desired therapeutic effects and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained to predict various properties of virtual compounds, including their solubility, permeability, and potential off-target effects. mdpi.com This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, AI-driven tools can forecast the likelihood of a compound crossing the blood-brain barrier, which is crucial if targeting central nervous system (CNS) disorders. nih.gov

Structure-Activity Relationship (SAR) Studies: AI algorithms can analyze complex datasets to identify subtle patterns in the structure-activity relationships of pyrrolidinone derivatives. This can provide valuable insights into which structural modifications are most likely to enhance potency and selectivity for a particular biological target.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Models | Design of novel analogs with desired properties. | Accelerated lead optimization and discovery of new chemical entities. |

| Predictive ADMET Models | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of compounds with poor pharmacokinetic properties, reducing late-stage failures. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guidance for rational drug design and optimization of potency and selectivity. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Advancements in synthetic organic chemistry offer exciting opportunities for more efficient and sustainable production of this compound and its derivatives.

Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. mdpi.comspringerprofessional.de For the synthesis of heterocyclic compounds like pyrrolidinones, flow chemistry offers several advantages, including improved reaction control, enhanced safety, and easier scalability. mdpi.comspringerprofessional.demdpi.comuc.ptdurham.ac.uk Future research could focus on developing a continuous flow synthesis of this compound, which could lead to higher yields and purity while minimizing waste. mdpi.com

Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical reactions, often under mild conditions. acs.orgnih.govmdpi.comacs.orgthieme-connect.de Photoredox catalysis has proven to be a powerful tool for the formation of challenging chemical bonds and the functionalization of complex molecules. acs.orgacs.org Investigating photoredox-catalyzed reactions for the synthesis or modification of the this compound scaffold could open up new avenues for creating diverse analogs that are not easily accessible through traditional methods. nih.gov

The adoption of these novel synthetic methodologies could significantly streamline the production of this compound and its derivatives, facilitating more extensive biological evaluation.

Table 2: Comparison of Synthetic Methodologies for this compound Synthesis

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields. mdpi.comspringerprofessional.de | Development of a continuous, multi-step synthesis protocol. |

| Photoredox Catalysis | Mild reaction conditions, access to novel chemical transformations, high functional group tolerance. acs.orgnih.govacs.org | Late-stage functionalization and synthesis of unique analogs. |

Investigation of Unexplored Biological Systems or Pathways

The pyrrolidinone scaffold is present in a variety of biologically active compounds, suggesting that this compound could interact with a range of biological targets. tandfonline.comnih.govresearchgate.netmdpi.comnih.gov Future research should aim to elucidate its pharmacological profile by screening it against a diverse set of biological systems and pathways.

Potential areas of investigation include:

Central Nervous System (CNS) Disorders: Given that some pyrrolidinone derivatives exhibit nootropic and neuroprotective properties, it would be valuable to investigate the effects of this compound on neuronal function and its potential as a therapeutic agent for neurodegenerative diseases. nih.gov

Infectious Diseases: The pyrrolidinone ring is a feature of some antibacterial agents. tandfonline.comnih.gov Screening this compound against a panel of pathogenic bacteria could uncover novel antimicrobial activity. tandfonline.com

Metabolic Disorders: Certain pyrrolidinone derivatives have been explored as potential treatments for diabetes. researchgate.net Investigating the effect of this compound on metabolic pathways could reveal new therapeutic applications.

Oncology: The pyrrolidinone scaffold has been incorporated into molecules with anticancer properties. nih.gov Evaluating the cytotoxicity of this compound against various cancer cell lines is a logical step in exploring its therapeutic potential.

A comprehensive biological screening of this compound is essential to uncover its full therapeutic potential and identify novel mechanisms of action.

Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticles for targeted delivery in models)

The efficacy of a therapeutic agent can be significantly enhanced through the use of advanced drug delivery systems. nih.govmdpi.comnih.govsciopen.comiipseries.org For this compound, particularly if it shows promise for treating CNS disorders, the development of targeted delivery systems will be crucial.

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles could offer several advantages, including improved solubility, enhanced stability, and the ability to cross the blood-brain barrier. nih.govmdpi.comnih.govsciopen.com Polymeric nanoparticles, liposomes, and other nanocarriers can be engineered to release the compound in a controlled manner at the desired site of action, potentially increasing its therapeutic index and reducing systemic side effects. nih.gov

Targeted Delivery to the CNS: For CNS applications, nanoparticles can be functionalized with specific ligands that facilitate their transport across the blood-brain barrier. mdpi.comnih.govsciopen.com This targeted approach would be particularly beneficial for treating neurodegenerative diseases or brain tumors, ensuring that a higher concentration of the compound reaches the intended target. nih.govmdpi.comiipseries.org

Research into advanced delivery systems for this compound will be a critical step in translating its potential biological activity into effective therapeutic applications.

Collaborative and Interdisciplinary Research Opportunities

Accelerating the research and development of this compound will require a collaborative and interdisciplinary approach. tandfonline.comtaconic.comcriver.comcollaborativedrug.comtechnologynetworks.com

Future progress can be fostered through:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and clinical development. tandfonline.comcriver.com These partnerships can provide access to specialized expertise, resources, and funding.

Open Science Initiatives: Sharing data and research findings through open science platforms can foster a more collaborative research environment and prevent duplication of efforts. tandfonline.com

Interdisciplinary Teams: Bringing together experts from various fields, including medicinal chemistry, pharmacology, computational biology, and materials science, will be essential for a comprehensive investigation of this compound. This interdisciplinary approach will enable a more holistic understanding of the compound's potential, from its fundamental chemical properties to its therapeutic applications and delivery.

By fostering a collaborative research ecosystem, the scientific community can more effectively unlock the full potential of this compound and other promising chemical entities. taconic.comtechnologynetworks.com

Q & A

Q. What are the recommended synthetic routes for 4-(5-Methylpyridin-2-yl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of pyrrolidinone derivatives often involves multi-step reactions, including cyclization, coupling, or substitution. For example, describes the use of dichloromethane and sodium hydroxide in coupling reactions to form structurally related pyridine-pyrrolidinone hybrids. To optimize efficiency:

- Catalytic Systems: Use palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridyl group introduction).

- Temperature Control: Maintain sub-ambient temperatures during sensitive steps (e.g., -10°C for imidazole ring formation) to minimize side reactions .

- Purification: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity products (>99%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the absolute configuration using single-crystal X-ray diffraction (as demonstrated for related pyrrolidinones in ). Parameters include data-to-parameter ratios >14.0 and R-factors <0.04 for high reliability .

- Spectroscopy:

Q. What solvents and conditions are suitable for solubility testing?

Methodological Answer:

- Polar Solvents: Test dimethyl sulfoxide (DMSO) or methanol due to the compound’s likely polar amide and pyridyl groups.

- pH-Dependent Solubility: Use buffered solutions (e.g., ammonium acetate, pH 6.5, as in ) to assess ionization effects .

- Quantitative Analysis: Employ UV-Vis spectroscopy at λ ~260-280 nm (pyridyl absorption) with calibration curves for concentration determination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states for reactions like hydrogenation or oxidation. Focus on the pyrrolidinone ring’s electron-deficient carbonyl group and pyridyl nitrogen’s lone pairs .

- Docking Studies: Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, parameterizing the compound’s InChI key (e.g., KWZTXRXMTGAEHY-KDYPRWQGNA-N from ) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1 \text{H}1H-NMR)?

Methodological Answer:

- Dynamic Effects: Investigate restricted rotation of the pyridyl group using variable-temperature NMR (VT-NMR) to detect conformational exchange broadening .

- Isotopic Labeling: Synthesize -labeled analogs to clarify nitrogen-associated splitting (e.g., pyridyl vs. pyrrolidinone nitrogen environments) .

- 2D NMR: Utilize HSQC and HMBC to correlate ambiguous protons with adjacent carbons or heteroatoms .

Q. How can surface adsorption studies inform the compound’s environmental persistence?

Methodological Answer:

- Microscopy: Use atomic force microscopy (AFM) to analyze adsorption on model surfaces (e.g., silica or cellulose) under controlled humidity, as described in for indoor surface chemistry .